molecular formula C32H18Cl2N6Na4O14S4 B14665168 Afridol Blue tetrasodium CAS No. 47897-65-4

Afridol Blue tetrasodium

Cat. No.: B14665168
CAS No.: 47897-65-4
M. Wt: 1001.6 g/mol
InChI Key: BPSRZVMTFBQXSI-UHFFFAOYSA-J
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Description

Chemical Identity and Structural Properties
Afridol Blue tetrasodium, with conflicting CAS numbers reported (47897-65-4 and 3627-06-3 ), is described as a tetrasodium salt of a complex azo dye. Its molecular formula is inconsistently cited as either C₃₂H₁₈Cl₂N₆O₁₄S₄·4Na (molecular weight 1,001.66 g/mol) or C₃₂H₂₂Cl₂N₆O₁₄S₄ (molecular weight 913.7 g/mol) . Structurally, it belongs to the azo dye family, characterized by a biphenyl core linked to chlorinated aromatic groups and sulfonic acid substituents .

Applications and Safety Profile Afridol Blue is identified as an experimental teratogen with reproductive effects . Notably, thermal decomposition releases toxic gases (SOₓ, NOₓ, Cl⁻) .

Properties

CAS No.

47897-65-4

Molecular Formula

C32H18Cl2N6Na4O14S4

Molecular Weight

1001.6 g/mol

IUPAC Name

tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C32H22Cl2N6O14S4.4Na/c33-19-7-13(1-3-23(19)37-39-29-25(57(49,50)51)9-15-5-17(55(43,44)45)11-21(35)27(15)31(29)41)14-2-4-24(20(34)8-14)38-40-30-26(58(52,53)54)10-16-6-18(56(46,47)48)12-22(36)28(16)32(30)42;;;;/h1-12,41-42H,35-36H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4

InChI Key

BPSRZVMTFBQXSI-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)Cl)Cl)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Afridol Blue tetrasodium is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The synthesis typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as a phenol or an amine, to form the azo dye.

The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. The final product is purified through filtration, washing, and drying steps before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Afridol Blue tetrasodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Afridol Blue tetrasodium has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Afridol Blue tetrasodium involves its interaction with various molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, altering their structure and function. The azo groups in the molecule can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Afridol Blue tetrasodium shares functional and structural similarities with other azo and phthalocyanine dyes. Below is a comparative analysis based on molecular properties, applications, and toxicity:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Primary Applications Toxicity Profile
Afridol Blue C₃₂H₁₈Cl₂N₆O₁₄S₄·4Na 1,001.66 Azo-biphenyl Experimental teratogen, dye Teratogenic, releases toxic gases
Direct Blue 6 C₃₄H₂₄N₆O₁₄S₄·4Na ~960.84 Azo-naphthalene Textile dye Limited data; potential mutagen
Direct Blue 53 C₃₄H₂₄N₆O₁₄S₄·4Na ~960.84 Azo-naphthalene Textile dye, biological stain Tumorigenic, mutagenic
Copper Phthalocyanine Tetrasulfonate C₃₂H₁₆CuN₈O₁₂S₄·4Na ~960.30 Phthalocyanine Industrial dye, sensors Low acute toxicity

Key Findings:

Structural Differences :

  • Afridol Blue and Direct Blue dyes share azo linkages but differ in aromatic cores (biphenyl vs. naphthalene) .
  • Copper phthalocyanine tetrasulfonate features a phthalocyanine ring with a central metal ion, offering superior lightfastness compared to azo dyes .

Application Contrasts :

  • Afridol Blue’s primary use is in experimental biology and toxicology, whereas Direct Blue dyes are industrial textile colorants .
  • Copper phthalocyanine derivatives excel in applications requiring photostability, such as sensors and inks .

Toxicity :

  • Afridol Blue and Direct Blue 53 exhibit significant reproductive and mutagenic risks , while phthalocyanine-based dyes show lower acute toxicity .

Data Tables Summarizing Research Findings

Table 3: Toxicity Data

Compound Hazard Classification Key Risks Regulatory Notes
Afridol Blue Experimental teratogen Reproductive effects, toxic gases Not GRAS; research use
Direct Blue 53 Tumorigen, mutagen Carcinogenicity Restricted in textiles

Critical Notes on Discrepancies

  • Historical Context : Evidence links Afridol Blue to Trypan Blue (CAS 72-57-1), a biological stain, but structural details differ . This may reflect historical naming inconsistencies.

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